4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

描述

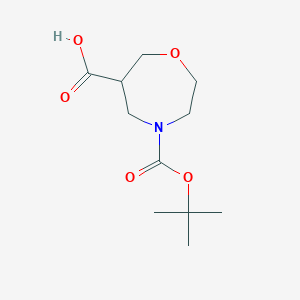

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9) is a heterocyclic compound featuring a seven-membered oxazepane ring with a tert-butoxycarbonyl (Boc) protecting group at position 4 and a carboxylic acid moiety at position 6. Its molecular weight is 245.27 g/mol, and it is typically stored at 2–8°C under dry conditions to ensure stability . The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes, making the compound a valuable intermediate in pharmaceutical and peptide synthesis.

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHHOHWABGIJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729060 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-58-9 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Formation of the 1,4-oxazepane ring system via cyclization of appropriate amino alcohol or amino acid derivatives.

- Introduction of the Boc protecting group on the nitrogen atom at position 4.

- Functionalization of the 6-position with a carboxylic acid group , either by oxidation or hydrolysis of precursor groups.

These steps are typically performed sequentially under controlled conditions to ensure stereochemical integrity and high purity of the final product.

Detailed Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Cyclization | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), 0°C to room temperature (RT) | Cyclization of amino alcohol precursors to form the 1,4-oxazepane ring system. |

| 2 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), RT | Protection of the nitrogen atom with Boc group to prevent undesired side reactions. |

| 3 | Oxidation/Hydrolysis | Potassium permanganate (KMnO₄), aqueous NaOH or acidic hydrolysis (H₃O⁺), heat (Δ) | Introduction or liberation of the carboxylic acid group at the 6-position. |

Table 1: Typical synthetic steps for preparation of this compound

Reaction Mechanisms and Notes

- Cyclization : The initial cyclization step involves intramolecular nucleophilic attack by the amino group on an electrophilic center (e.g., activated hydroxyl or ester group), facilitated by coupling agents such as DCC and catalysts like DMAP, under mild temperatures to form the seven-membered oxazepane ring.

- Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a mild base (NaHCO₃) to selectively protect the nitrogen without affecting other functional groups.

- Oxidation/Hydrolysis : The carboxylic acid functionality is installed either by oxidation of a primary alcohol or aldehyde precursor or by hydrolysis of ester intermediates, often under strongly basic or acidic conditions with heating to drive completion.

Stereochemical Considerations

The (6R) stereochemistry at the 6-position is critical for biological activity and synthetic utility. Maintaining stereochemical purity requires careful control of reaction conditions and choice of chiral precursors or asymmetric catalysts during ring formation.

Analytical Characterization Supporting Preparation

Spectroscopic Data

- Mass Spectrometry (MS) : Electrospray ionization (ESI) typically shows a molecular ion peak at m/z 246.1 [M+H]⁺, consistent with the molecular weight of 245.27 g/mol.

- Nuclear Magnetic Resonance (NMR) (Predicted):

Summary Table of Key Molecular and Synthetic Properties

| Property | Description/Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid |

| Key Synthetic Steps | Cyclization, Boc protection, oxidation/hydrolysis |

| Typical Reagents/Conditions | DCC, DMAP, Boc₂O, NaHCO₃, KMnO₄, aqueous acid/base, RT to Δ |

| Stereochemistry | (6R) configuration at C6 |

| Storage Conditions | Sealed, dry, 2–8°C |

| Analytical Techniques | MS (ESI), NMR |

Research Findings and Practical Considerations

- The Boc protection step is crucial to prevent side reactions and to facilitate subsequent synthetic transformations.

- The choice of cyclization reagents and conditions affects ring closure efficiency and stereochemical outcome.

- Oxidation or hydrolysis steps must be carefully controlled to avoid over-oxidation or ring opening.

- The compound’s unique structure allows it to serve as a scaffold in drug design, especially in peptidomimetic and enzyme inhibitor development, underscoring the importance of reliable preparation methods.

化学反应分析

Types of Reactions

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Drug Development : The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals. Its oxazepane structure is significant because oxazepanes are often found in various therapeutic agents, including those targeting central nervous system disorders.

Case Study : Research has shown that derivatives of oxazepane compounds exhibit promising activity against certain types of cancer and neurological disorders. For example, modifications to the oxazepane ring can enhance binding affinity to specific receptors, making it a target for drug design .

Polymer Science

Polymer Synthesis : this compound can be utilized as a monomer in the production of poly(oxazepane) polymers. These polymers have unique properties such as flexibility and thermal stability, making them suitable for various applications including coatings and adhesives.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flexibility | Moderate |

| Typical Applications | Coatings, Adhesives |

Organic Synthesis

Building Block for Complex Molecules : The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecular architectures efficiently.

Synthetic Pathways :

- Nucleophilic Substitution Reactions : The carboxylic acid group can be modified to introduce different functional groups.

- Cyclization Reactions : The oxazepane ring can be exploited to form larger cyclic structures, which are often more biologically active.

作用机制

The mechanism of action of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of the free amine. This process is facilitated by the resonance stabilization of the intermediate carbocation, which can undergo further reactions depending on the specific conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Carboxylic Acid Derivatives

The Combi-Blocks catalog () lists two enantiomers of 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid:

- (R)-isomer (QK-2468, CAS: 1273566-86-1)

- (S)-isomer (QK-2469, CAS: 1273567-44-4)

Both share the same molecular framework as the target compound but differ in the position of the carboxylic acid group (position 2 vs. 6). This positional shift alters steric and electronic properties:

- Synthetic Utility : The 2-carboxylic acid isomers are used in chiral synthesis, where enantioselectivity is critical for drug candidates .

Table 1: Comparison of Positional Isomers

Functional Group Variants: Amino-Substituted Analogs

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate () replaces the carboxylic acid group at position 6 with an amino (-NH₂) moiety (CAS: CTK8C4675). Key differences include:

- Reactivity: The amino group acts as a nucleophile, enabling its use in forming amide bonds or as a precursor for further functionalization.

- Molecular Weight : Lower than the target compound (exact value unspecified in but estimated at ~215–220 g/mol due to the absence of carboxylic acid).

- Applications : Primarily serves as a building block for nitrogen-rich heterocycles or bioactive molecules .

Ring-Structure Analogs: Oxazolo-Pyridine Derivatives

5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (QM-6998, CAS: 912265-93-1) features a fused oxazolo-pyridine ring system instead of oxazepane. Differences include:

- Electron Density : The oxazole ring alters electron distribution, affecting acidity and reactivity compared to the oxazepane backbone .

生物活性

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, with the CAS number 1269755-58-9, is a chemical compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological implications based on diverse research findings.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves lipase-catalyzed regioselective lactamization, which simplifies the reaction process and increases yield. This method starts from methyl (2R)-glycidate and involves multiple steps including protection and reduction processes .

Antimicrobial Properties

Recent studies indicate that derivatives of oxazepane compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

Enzyme Inhibition

Research has demonstrated that oxazepane derivatives may act as enzyme inhibitors. Specifically, they have been evaluated for their ability to inhibit lipases and proteases, which are crucial in various biochemical pathways. The inhibition of these enzymes can have therapeutic implications in treating metabolic disorders .

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal tested the antimicrobial effects of several oxazepane derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of oxazepane compounds. The researchers found that certain modifications to the side chains of the oxazepane structure enhanced its inhibitory effects on lipase activity, suggesting avenues for drug design targeting metabolic enzymes.

Data Table: Biological Activity Overview

常见问题

Basic: What are the standard synthetic routes for 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid?

The synthesis typically involves sequential protection of the amine group and ring formation. A common approach is:

Boc Protection : Reacting the oxazepane precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) to introduce the tert-butoxycarbonyl group .

Carboxylic Acid Functionalization : Oxidation or hydrolysis of a nitrile/ester group at position 6, often using acidic (HCl/H₂O) or enzymatic conditions to avoid Boc deprotection .

Key intermediates include Boc-protected oxazepane derivatives and ester precursors, as seen in analogous compounds like 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid .

Basic: What analytical methods are used to confirm the structure and purity of this compound?

NMR Spectroscopy : ¹H/¹³C NMR identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxazepane ring protons (δ 3.5–4.5 ppm). The carboxylic acid proton may appear broad in DMSO-d₆ .

Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₅: theoretical 246.13) .

Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of oxazepane) .

Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to prevent Boc deprotection during synthesis?

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to avoid acid-catalyzed Boc cleavage.

- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation .

- Catalyst Selection : Avoid strong acids (e.g., TFA); instead, use mild bases (e.g., NaHCO₃) for neutral pH conditions .

- Monitoring : Track Boc stability via TLC (Rf shifts upon deprotection) or in situ IR .

Advanced: What challenges arise in stereochemical control during oxazepane ring formation?

The seven-membered oxazepane ring introduces conformational flexibility, complicating enantiomeric purity. Strategies include:

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to bias ring closure stereochemistry .

- Asymmetric Catalysis : Employ palladium or organocatalysts for enantioselective cyclization .

- Crystallization : Resolve racemic mixtures via chiral column chromatography or diastereomeric salt formation .

Data Contradiction: How to address discrepancies in reported melting points for Boc-protected derivatives?

Discrepancies (e.g., 162–166°C vs. 150–151°C in similar compounds ) may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to isolate stable forms.

- Purity : Validate via HPLC (≥95% purity) and elemental analysis.

- Methodology : Standardize DSC heating rates (e.g., 10°C/min) across studies .

Application: How is this compound utilized in medicinal chemistry research?

- Peptide Mimetics : The oxazepane scaffold mimics proline in peptide backbones, enhancing metabolic stability .

- Drug-Delivery Systems : The Boc group enables pH-sensitive release in targeted therapies .

- Enzyme Inhibitors : The carboxylic acid moiety participates in hydrogen bonding with catalytic residues (e.g., protease inhibition) .

Stability: How should the compound be stored to prevent degradation?

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless immediately prior to use .

- Light Sensitivity : Protect from UV exposure by using amber vials .

Mechanistic Insight: What role does the Boc group play in downstream reactions?

- Temporary Protection : Shields the amine during coupling reactions (e.g., amide bond formation) .

- Facilitates Purification : Boc derivatives often crystallize readily, simplifying isolation .

- Acid-Labile Cleavage : Removed under mild acidic conditions (e.g., 4M HCl in dioxane) without disrupting the oxazepane ring .

Toxicity and Safety: What hazards are associated with handling this compound?

- Irritation Risk : Use gloves and goggles to prevent skin/eye contact; rinse with water for 15 minutes if exposed .

- No Acute Toxicity : Current data classify it as non-hazardous, but follow standard lab protocols for carboxylic acids (e.g., neutralization before disposal) .

Computational Modeling: How can molecular docking predict this compound’s bioactivity?

- Target Selection : Dock against enzymes with oxazepane-binding pockets (e.g., kinases, GPCRs) using AutoDock Vina .

- Parameterization : Include protonation states of the carboxylic acid at physiological pH (e.g., –COO⁻) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。